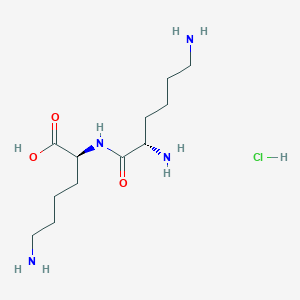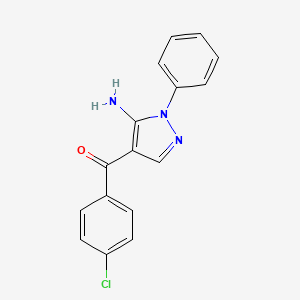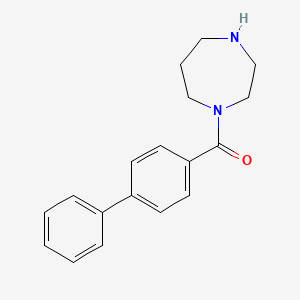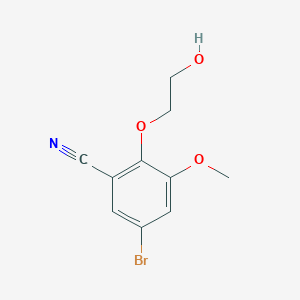
H-Lys-Lys-OH hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys-Lys-OH hydrochloride, also known as H-Lys-Lys-OH HCl, is a synthetic compound composed of two lysine molecules and a hydrochloride group. This compound has been widely studied for its potential applications in biochemistry and physiology. It is a useful tool for researchers studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Aplicaciones Científicas De Investigación
H-Lys-Lys-OH hydrochloride HCl has a variety of applications in scientific research. It has been used as a tool to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It has also been used to study the structure and function of proteins, as well as to identify novel proteins and protein complexes. Additionally, this compound HCl has been used to study the effects of drugs on biochemical processes, as well as to study the effects of mutations on protein structure and function.
Mecanismo De Acción
The mechanism of action of H-Lys-Lys-OH hydrochloride HCl is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, the compound may also act as an allosteric inhibitor, binding to the enzyme at a site other than the active site and altering the enzyme’s conformation.
Biochemical and Physiological Effects
This compound HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates. Furthermore, it has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Lys-Lys-OH hydrochloride HCl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. Additionally, it has a high purity and is relatively stable. However, there are a few limitations to consider when using this compound in lab experiments. It is relatively expensive and may be toxic in high concentrations. Additionally, it may interact with other compounds, so it should be used with caution.
Direcciones Futuras
There are a number of potential future directions for research involving H-Lys-Lys-OH hydrochloride HCl. One potential direction is to study the effects of mutations on protein structure and function, as well as to identify novel proteins and protein complexes. Additionally, further research could be conducted to study the effects of drugs on biochemical processes. Additionally, further research could be conducted to develop more efficient methods for synthesizing this compound HCl. Finally, further research could be conducted to develop new applications for this compound, such as in drug development and drug delivery.
Métodos De Síntesis
H-Lys-Lys-OH hydrochloride HCl can be synthesized using a number of different methods. The most common method is to react lysine with hydrochloric acid, followed by a deprotection step. This reaction produces a compound with a high purity, which can then be used in further reactions. Other methods, such as the reaction of lysine with formaldehyde or the reaction of lysine with acetic anhydride, can also be used to synthesize this compound HCl.
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKVZGKYWMMAT-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)






![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)



![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)